5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
“5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 38076-77-6 and a linear formula of C7H7NO31. It has a molecular weight of 153.141.
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline2.
Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-5-methylnicotinic acid1. The InChI code is 1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)1. The Canonical SMILES structure is CC1=CNC(=O)C(=C1)C(=O)O3.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. It has a molecular weight of 153.14 g/mol1. The topological polar surface area is 66.4 Ų3. It has one rotatable bond3.
Scientific Research Applications
Application 1: Drug Precursors or Perspective Ligands
- Summary of the Application: 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands . These compounds are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to prepare 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This compound then reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
- Results or Outcomes: The reaction affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .
Application 2: Inhibitors Against Acetylcholinesterase Enzyme
- Summary of the Application: 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE) . This is relevant in the treatment of Alzheimer’s disease, which is associated with a reduction in acetylcholine in the brain .
- Methods of Application or Experimental Procedures: The synthesis and evaluation of these compounds involve organic synthesis techniques and biological evaluation methods, including the in-house gas chromatography method for evaluating AChE inhibition .
- Results or Outcomes: The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control .
Application 3: Complexating Agent
- Summary of the Application: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid is of interest as a complexating agent . Complexation is a process where a central metal ion forms coordinate bonds with a surrounding group of anions or neutral molecules.
- Methods of Application or Experimental Procedures: The exact methods of application would depend on the specific complexation reaction being carried out. Typically, this would involve mixing the 2-oxo-1,2-dihydropyridine-3-carboxylic acid with the metal ion in a suitable solvent, and then isolating the resulting complex .
- Results or Outcomes: The outcome of the complexation reaction would be the formation of a new compound, where the 2-oxo-1,2-dihydropyridine-3-carboxylic acid acts as a ligand, binding to the central metal ion .
Application 4: Pharmaceuticals
- Summary of the Application: 2-Oxo-1,2-dihydropyridine-3-carboxylic acid is used in pharmaceuticals . It’s less studied, but it’s of interest due to its potential medicinal properties .
- Methods of Application or Experimental Procedures: The compound could be used as a starting material or intermediate in the synthesis of various pharmaceutical drugs .
Application 5: Chemical Building Blocks
- Summary of the Application: 2-oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
- Methods of Application or Experimental Procedures: The compound could be used as a starting material or intermediate in the synthesis of various chemical building blocks .
- Results or Outcomes: The use of 2-oxo-1,2,3,4-tetrahydropyrimidines could potentially lead to the development of new chemical building blocks with improved properties .
Application 6: AMPA Receptor Antagonist
- Summary of the Application: 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel), which is structurally similar to 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist .
- Methods of Application or Experimental Procedures: The compound could be used as a drug for the treatment of neurological disorders where AMPA receptors are involved .
- Results or Outcomes: The use of perampanel could potentially lead to the development of new drugs for the treatment of neurological disorders .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation1. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)1. Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.
Future Directions
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
properties
IUPAC Name |
5-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFTYBICSCXZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495832 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
38076-77-6 | |
Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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